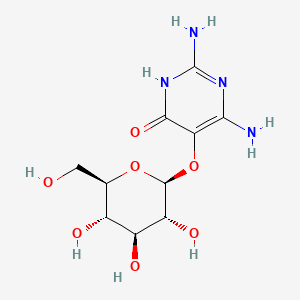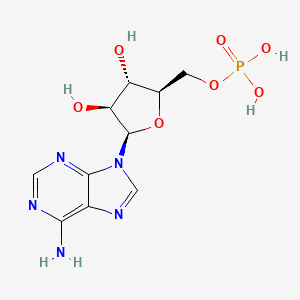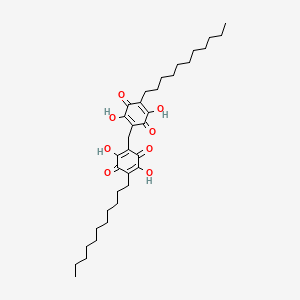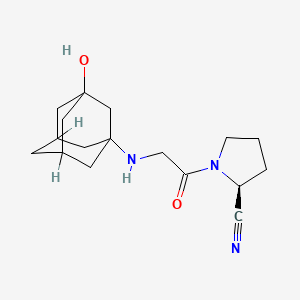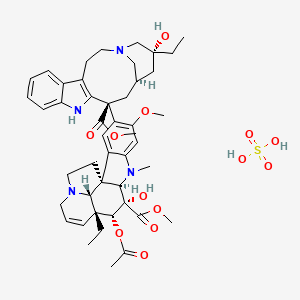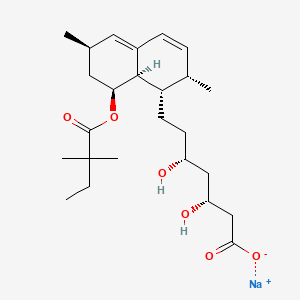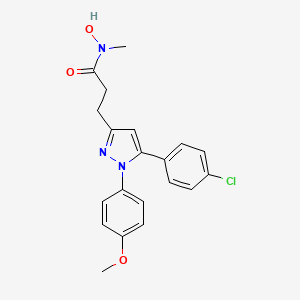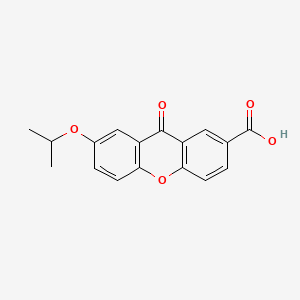
Xanoxic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide xanoxique, également connu sous le nom d'acide 7-isopropoxy-9-oxoxanthène-2-carboxylique, est un composé de formule moléculaire C17H14O5 et de masse moléculaire 298,29 g/mol . Il a été initialement développé comme bronchodilatateur mais n'a jamais été commercialisé . Le composé est caractérisé par sa nature achirale et son absence d'activité optique .
Méthodes De Préparation
Voies synthétiques et conditions de réaction
L'acide xanoxique peut être synthétisé par diverses méthodes couramment utilisées pour préparer les acides carboxyliques. Une de ces méthodes implique l'oxydation d'alkylbenzènes substitués à l'aide de permanganate de potassium (KMnO4) . Une autre approche est l'hydrolyse de nitriles, qui peut être réalisée en chauffant avec un acide ou une base aqueux . De plus, la carboxylation de réactifs de Grignard avec du dioxyde de carbone (CO2) suivie d'une protonation est une autre méthode viable .
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour l'acide xanoxique ne soient pas bien documentées, les principes généraux de production d'acides carboxyliques peuvent être appliqués. Ces méthodes impliquent généralement des réactions d'oxydation à grande échelle ou des processus d'hydrolyse sous des conditions contrôlées afin d'assurer un rendement élevé et une pureté élevée.
Analyse Des Réactions Chimiques
Types de réactions
L'acide xanoxique subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former différents dérivés.
Réduction : Les réactions de réduction peuvent convertir l'acide xanoxique en ses alcools correspondants ou en d'autres formes réduites.
Substitution : Le cycle aromatique de l'acide xanoxique permet des réactions de substitution électrophile et nucléophile.
Réactifs et conditions courants
Oxydation : Permanganate de potassium (KMnO4) ou trioxyde de chrome (CrO3) en milieu acide.
Réduction : Hydrure de lithium et d'aluminium (LiAlH4) ou borohydrure de sodium (NaBH4).
Substitution : Halogènes (par exemple, chlore, brome) ou groupes nitro en milieu acide ou basique.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés d'acides carboxyliques, tandis que la réduction peut produire des alcools.
Applications de recherche scientifique
L'acide xanoxique a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme réactif en synthèse organique et comme précurseur pour diverses réactions chimiques.
Biologie : Investigated pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anti-inflammatoires.
Médecine : Exploré pour ses effets thérapeutiques potentiels, bien qu'il n'ait pas été commercialisé comme médicament.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de l'acide xanoxique implique son interaction avec des cibles moléculaires et des voies spécifiques. Bien que les mécanismes détaillés ne soient pas bien documentés, il est connu qu'il affecte divers processus biologiques par le biais de sa structure chimique et de sa réactivité. Les effets du composé sont probablement médiés par sa capacité à subir des réactions d'oxydation, de réduction et de substitution, qui peuvent modifier son interaction avec les molécules biologiques.
Applications De Recherche Scientifique
Xanoxic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, although it has not been marketed as a drug.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of xanoxic acid involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not well-documented, it is known to affect various biological processes through its chemical structure and reactivity. The compound’s effects are likely mediated by its ability to undergo oxidation, reduction, and substitution reactions, which can alter its interaction with biological molecules.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide acétique : Un acide carboxylique simple de formule CH3COOH, couramment trouvé dans le vinaigre.
Acide citrique : Un acide organique de formule C6H8O7, présent dans les agrumes et utilisé comme conservateur.
Acide oxalique : Un acide dicarboxylique de formule C2H2O4, utilisé dans diverses applications industrielles.
Unicité
L'acide xanoxique est unique en raison de sa structure chimique spécifique, qui comprend un groupe isopropoxy et un noyau xanthène. Cette structure confère des propriétés chimiques et une réactivité distinctes, ce qui la rend précieuse pour des applications de recherche et industrielles spécifiques.
Propriétés
Numéro CAS |
33459-27-7 |
|---|---|
Formule moléculaire |
C17H14O5 |
Poids moléculaire |
298.29 g/mol |
Nom IUPAC |
9-oxo-7-propan-2-yloxyxanthene-2-carboxylic acid |
InChI |
InChI=1S/C17H14O5/c1-9(2)21-11-4-6-15-13(8-11)16(18)12-7-10(17(19)20)3-5-14(12)22-15/h3-9H,1-2H3,(H,19,20) |
Clé InChI |
NYKPKXPWOWUPJV-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC2=C(C=C1)OC3=C(C2=O)C=C(C=C3)C(=O)O |
SMILES canonique |
CC(C)OC1=CC2=C(C=C1)OC3=C(C2=O)C=C(C=C3)C(=O)O |
Apparence |
Solid powder |
| 33459-27-7 | |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Xanoxic acid; RS-7540; RS 7540; RS7540. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


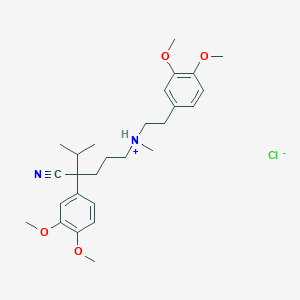
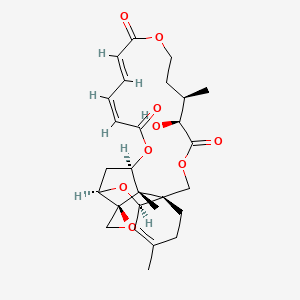


![Methyl 2-(2-acetoxy-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2-chlorophenyl)acetate](/img/structure/B1682211.png)

